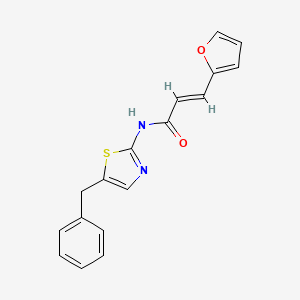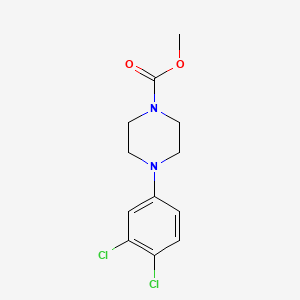
N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide, also known as R-(-)-DOI, is a synthetic compound that belongs to the family of phenylpiperazine derivatives. It is a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor subtype. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide(-)-DOI acts as a potent agonist of the 5-HT2A receptor subtype, which is primarily located in the central nervous system. Activation of this receptor subtype leads to a cascade of intracellular signaling events that ultimately result in changes in neuronal activity and neurotransmitter release. The exact mechanism by which this compound(-)-DOI produces its hallucinogenic effects is not fully understood, but it is thought to involve the modulation of glutamate and dopamine signaling in the brain.
Biochemical and Physiological Effects:
In addition to its effects on the serotonin system, this compound(-)-DOI has been shown to produce a range of biochemical and physiological effects. These include changes in heart rate and blood pressure, alterations in body temperature, and changes in hormone levels. The compound has also been shown to produce neurotoxic effects in certain animal models, although the relevance of these findings to humans is unclear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide(-)-DOI in scientific research is its potent and selective agonist activity at the 5-HT2A receptor subtype. This allows researchers to selectively activate this receptor subtype and study its effects on neuronal activity and behavior. However, the compound's potent hallucinogenic effects may also pose a limitation, as they can interfere with behavioral assays and make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research involving N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide(-)-DOI. One area of interest is the development of new compounds that target the 5-HT2A receptor with greater selectivity and potency. Another area of interest is the investigation of the role of the 5-HT2A receptor in various psychiatric disorders, including schizophrenia and depression. Finally, there is potential for the use of this compound(-)-DOI in the development of new treatments for these disorders, although much more research is needed before this can become a reality.
Métodos De Síntesis
The synthesis of N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide(-)-DOI involves several steps, including the reaction of 4-isopropylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This is followed by a condensation reaction with 4-bromoaniline to form the intermediate product, which is then reduced to the final compound using lithium aluminum hydride.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide(-)-DOI has been widely used in scientific research to study the serotonin system in the brain. It has been shown to induce hallucinations and alter perception, making it a valuable tool for studying the neural basis of consciousness and perception. Additionally, this compound(-)-DOI has been used to investigate the role of the 5-HT2A receptor in various psychiatric disorders, including schizophrenia and depression.
Propiedades
IUPAC Name |
4-phenyl-N-(4-propan-2-ylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-16(2)17-8-10-18(11-9-17)21-20(24)23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQNXTNUZXUFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
![methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5804509.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)
![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)



![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)


![1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)
![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)

![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)